5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C14H13N3O |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
5-(2-phenylethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H13N3O/c18-14-10-12(16-13-8-9-15-17(13)14)7-6-11-4-2-1-3-5-11/h1-5,8-10,15H,6-7H2 |
Clave InChI |
ZUFDGZWZYWPRIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC(=O)N3C(=N2)C=CN3 |
Origen del producto |
United States |
Biological Activity and Mechanistic Insights of Pyrazolo 1,5 a Pyrimidine Scaffolds
Overview of Key Biological Targets and Therapeutic Areas
The pyrazolo[1,5-a]pyrimidine (B1248293) framework is a privileged heterocyclic structure that has garnered substantial attention in medicinal chemistry. nih.govbyu.edu This scaffold is recognized for its versatile chemistry and its capacity to act as a bioisostere for the adenine (B156593) base of ATP, allowing molecules incorporating it to function as competitive inhibitors at the ATP-binding sites of various protein kinases. byu.edu Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in numerous diseases, particularly cancer. nih.govbyu.edu Consequently, the pyrazolo[1,5-a]pyrimidine scaffold has become a cornerstone in the development of targeted therapies, with derivatives showing inhibitory activity against a wide array of protein kinases. nih.govbyu.edu
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives are effective inhibitors of several key protein kinases implicated in oncogenesis and other cellular processes. nih.govbyu.edu These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), kinases in the Raf-MEK-ERK pathway, Pim-1 kinase, and Tropomyosin Receptor Kinases (Trks). nih.govbyu.edu The structural versatility of the scaffold allows for modifications that can tune potency and selectivity for these different targets. nih.gov
Cyclin-Dependent Kinases (CDKs) are central to regulating cell proliferation, gene expression, and apoptosis. researchgate.net Their abnormal activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. researchgate.net The pyrazolo[1,5-a]pyrimidine core has been established as a viable template for creating potent and selective CDK inhibitors. researchgate.net Dinaciclib, a known CDK inhibitor, features a pyrazolo[1,5-a]pyrimidine core that occupies the ATP-binding site, thereby blocking its function. researchgate.net
Recent studies have focused on creating dual inhibitors targeting both CDKs and other kinases. For instance, a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidines were designed as dual CDK2/TrkA inhibitors. researchgate.net In vitro kinase assays demonstrated that these compounds exhibited substantial inhibitory efficacy against CDK2. researchgate.net Compound 6n , with a dimethoxy group on its phenyl moiety, was particularly beneficial for CDK2 inhibition. researchgate.net
Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2
| Compound | Substituents | CDK2 IC₅₀ (µM) |
| 6d | R=CN, Ar=3,4-di-MeO-C₆H₃, X=H | 0.89 |
| 6k | R=CN, Ar=4-Cl-C₆H₄, X=H | 1.12 |
| 6m | R=CN, Ar=4-MeO-C₆H₃, X=H | 1.06 |
| 6n | R=CN, Ar=3,4-di-MeO-C₆H₃, X=H | 0.78 |
| 6o | R=CN, Ar=3,4,5-tri-MeO-C₆H₂ | 0.81 |
| 6p | R=CN, Ar=Benzo[d] nih.govlookchem.comdioxol-5-yl | 0.09 |
| 6r | R=CN, Ar=4-F-C₆H₄, X=H | 1.58 |
| 6s | R=CN, Ar=4-CF₃-C₆H₄, X=H | 1.11 |
| 6t | R=CN, Ar=pyridin-4-yl, X=H | 1.23 |
| 11g | R=COOEt, Ar=4-NO₂-C₆H₄, X=H | 0.94 |
| Data sourced from a study on dual CDK2/TrkA inhibitors. researchgate.net |
Structure-activity relationship (SAR) studies reveal that substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring system significantly influence inhibitory potency. researchgate.net The design of these inhibitors often preserves the core scaffold to facilitate hydrogen bonding with key residues like Leu83 in the ATP-binding site of CDK2. researchgate.net
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, plays a role in the development of several cancers, including non-small cell lung cancer (NSCLC). nih.govbyu.edu While review articles mention that pyrazolo[1,5-a]pyrimidine derivatives show promise as EGFR-targeting agents, the majority of specific, potent inhibitors detailed in the literature belong to the isomeric pyrazolo[3,4-d]pyrimidine scaffold. nih.govbyu.edu This related but structurally distinct core has also been extensively investigated for its ability to mimic the adenine moiety of ATP and inhibit EGFR. sci-hub.se For the pyrazolo[1,5-a]pyrimidine class specifically, detailed public data on potent EGFR inhibitory activities and corresponding SAR studies are less prevalent compared to other kinase targets. nih.govbyu.edu
The Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell growth, and mutations in the B-Raf kinase are common drivers of melanoma. nih.govsci-hub.se The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of B-Raf. lookchem.com Structure-guided design has led to the optimization of initial hits from high-throughput screening. lookchem.com
One study focused on introducing kinase hinge-region-interacting groups at the 2-position of the scaffold, leading to compound 9 , which showed significantly improved enzyme and cellular potency. lookchem.com This compound was found to be highly selective for B-Raf over a panel of other kinases. lookchem.com Another report highlighted compound 50 as a potent B-Raf enzyme inhibitor with an IC₅₀ value of 0.032 µM. sci-hub.se While the pyrazolo[1,5-a]pyrimidine scaffold is noted for its relevance to MEK inhibition, often in the context of dual B-Raf/MEK pathway targeting, specific data for standalone MEK inhibitors from this class are less frequently reported. nih.govnih.gov
Table 2: Inhibitory and Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine B-Raf Inhibitors
| Compound | B-Raf IC₅₀ (µM) | A375 Cell Line IC₅₀ (µM) | LoVo Cell Line IC₅₀ (µM) | HT29 Cell Line IC₅₀ (µM) |
| 1 | 7.2 | 3.8 | 3.87 | 7.0 |
| 9 | 0.048 | 0.28 | 0.4 | 0.35 |
| 50 | 0.032 | - | - | - |
| Data sourced from studies on B-Raf kinase inhibitors. lookchem.comsci-hub.se |
The mechanism for these compounds involves acting as ATP-competitive inhibitors, with docking studies indicating that specific moieties, such as a 4'-pyridyl group, can form crucial interactions with the kinase hinge region. lookchem.com
Pim-1 is a serine/threonine kinase that is frequently overexpressed in a wide range of hematological and solid tumors, where it plays a role in cell survival and proliferation. nih.gov This makes it an attractive therapeutic target. The pyrazolo[1,5-a]pyrimidine scaffold has been used to develop potent and highly selective Pim-1 inhibitors. nih.gov
Starting from a screening hit, lead optimization led to a series of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine analogues with nanomolar inhibitory activity against Pim-1. nih.gov Many of these compounds also showed dual inhibitory activity against the Flt-3 kinase. nih.gov Compound 11b not only inhibited the Pim-1 enzyme but also suppressed the phosphorylation of its substrate BAD in cellular assays and inhibited colony formation, confirming its mechanism of action. nih.gov This class of compounds demonstrated an excellent kinase selectivity profile when tested against a large panel of oncogenic kinases. nih.gov
Table 3: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase
| Compound | Pim-1 IC₅₀ (nM) | Flt-3 IC₅₀ (nM) |
| 9 | 27 | 78 |
| 9a | 18 | 270 |
| 11a | 24 | 120 |
| 11b | 1.5 | 22 |
| Data sourced from a study on selective Pim-1 inhibitors. nih.gov |
Structure-activity relationship studies showed that removing a terminal basic moiety, which was present in earlier generation inhibitors, successfully addressed issues like hERG inhibition while maintaining high potency. nih.gov
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases whose fusion with other genes results in oncogenic drivers for a variety of solid tumors. mdpi.com The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework in this area; two of the three FDA-approved Trk inhibitors, Entrectinib and Repotrectinib, are based on this scaffold. mdpi.com
The pyrazolo[1,5-a]pyrimidine moiety is essential for activity, forming a critical hydrogen bond interaction with the Met592 residue in the kinase hinge region. mdpi.com Extensive SAR studies have guided the development of highly potent derivatives. For example, a picolinamide (B142947) group at the 3-position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the 5-position were shown to significantly enhance TrkA inhibitory activity. mdpi.com Recent work has also produced dual CDK2/TrkA inhibitors from this class. researchgate.net
Table 4: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases
| Compound | Target Kinase | IC₅₀ (nM) |
| 8 | TrkA | 1.7 |
| 9 (Trk series) | TrkA | 1.7 |
| 10 | TrkA | 0.2 |
| 11 | TrkA | 0.4 |
| 6n (dual inhibitor) | TrkA | 0.96 |
| 6p (dual inhibitor) | TrkA | 0.23 |
| Data sourced from reviews and studies on Trk inhibitors. researchgate.netmdpi.com |
The development of second-generation inhibitors like Repotrectinib (TPX-0005) aims to overcome clinical resistance that can emerge against first-generation drugs. mdpi.com The ongoing research into structural modifications of the pyrazolo[1,5-a]pyrimidine core continues to yield compounds with potent, low-nanomolar inhibitory activity against both wild-type and mutated Trk kinases. mdpi.com
Protein Kinase Inhibitory Activities
Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE10A)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of PDE inhibitors, particularly for PDE4 and PDE10A. nih.gov
Research into pyrazolo[1,5-a]pyrimidine-based PDE inhibitors has revealed key structure-activity relationships (SAR). For instance, a review highlighted that these compounds are among the notable kinase inhibitors, with PDE4 being one of the targets. nih.gov While specific data for 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol is not available, analysis of related compounds suggests that substitutions at the 5 and 7-positions of the pyrazolo[1,5-a]pyrimidine core are crucial for potent and selective PDE inhibition. The nature of the substituent at position 5 can influence the interaction with the active site of the enzyme, while modifications at position 7 can affect selectivity and pharmacokinetic properties.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as PDE Inhibitors
| Position of Substitution | Influence on Activity | Reference |
| 5-position | Affects binding affinity to the active site. | nih.gov |
| 7-position | Influences selectivity and pharmacokinetic properties. | nih.gov |
Casein Kinase 2 (CK2) Inhibition
Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and plays a critical role in cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive therapeutic target. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for the development of potent and selective CK2 inhibitors. nih.govnih.gov
SAR studies have provided valuable insights into the features required for effective CK2 inhibition. The pyrazolo[1,5-a]pyrimidine core acts as a hinge-binding motif. nih.gov A study on 5-anilinopyrazolo[1,5-a]pyrimidine derivatives demonstrated that substitutions at the 5- and 7-positions are critical for activity. nih.gov For instance, the introduction of an oxetan-3-yl amino group at the 7-position led to compounds with improved properties. nih.gov While direct data on this compound is unavailable, the presence of a bulky phenethyl group at the 5-position could influence the binding orientation within the ATP-binding pocket of CK2. The hydroxyl group at the 7-position could potentially form hydrogen bonds with key residues in the active site, contributing to inhibitory activity. Research on 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines showed that various substituents on the pyrazole (B372694) and pyrimidine (B1678525) rings led to nano to low micromolar range of CK2 inhibition. nih.gov
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as CK2 Inhibitors
| Position of Substitution | Nature of Substituent | Effect on CK2 Inhibition | Reference |
| Core | Pyrazolo[1,5-a]pyrimidine | Acts as a hinge-binding motif | nih.gov |
| 5-position | Anilinyl group | Potent inhibition | nih.gov |
| 7-position | Oxetan-3-yl amino group | Improved properties | nih.gov |
| 7-position | Hydroxyl group | Potential for hydrogen bonding | Inferred |
| 6-position | Tetrazol-5-yl | Nano to low micromolar inhibition | nih.gov |
Other Enzymatic Inhibitory Activities
MurA Inhibition
MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, is a key enzyme in the biosynthesis of bacterial cell walls, making it an attractive target for the development of novel antibacterial agents. While specific data on this compound is not available, the pyrazolo[1,5-a]pyrimidine scaffold has shown potential as a MurA inhibitor. The structural features of the substituents on the pyrazolo[1,5-a]pyrimidine core would be critical in determining the binding affinity and inhibitory potency against MurA.
Carboxylesterase Inhibition
Carboxylesterases are a class of enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds. A review on the medicinal chemistry of pyrazolo[1,5-a]pyrimidines has mentioned their potential as carboxylesterase inhibitors. The specific structural requirements for potent carboxylesterase inhibition by pyrazolo[1,5-a]pyrimidine derivatives are an active area of research. The nature and position of substituents on the heterocyclic core would likely play a significant role in determining the inhibitory profile.
Translocator Protein Inhibition
The translocator protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane, is upregulated in response to neuroinflammation and is a biomarker for various neurological disorders. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as high-affinity ligands for TSPO. nih.govnih.gov
Specifically, derivatives of N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714) have been synthesized and evaluated. nih.gov These studies revealed that while various substitutions can be made without significantly affecting the high affinity for TSPO, the nature of the side chains can influence the functional activity of these ligands. nih.gov For instance, a series of fluoroalkyl- and fluoroalkynyl- analogues of DPA-714 all displayed subnanomolar affinity for TSPO. nih.gov Although no direct data exists for this compound, the general ability of the pyrazolo[1,5-a]pyrimidine scaffold to bind with high affinity to TSPO suggests that this compound could also exhibit activity at this target.
Table 3: Pyrazolo[1,5-a]pyrimidine Derivatives as TSPO Ligands
| Compound | Affinity (Ki, nM) | Reference |
| DPA-714 Analogues | 0.37 - 0.86 | nih.gov |
| DPA-713 Analogues | Nanomolar range | nih.gov |
Broader Spectrum Biological Activities
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform that has been incorporated into molecules exhibiting a wide range of biological activities beyond specific enzyme inhibition. These activities include anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.goviaea.org
The broad applicability of this scaffold stems from its ability to interact with various biological targets. For example, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of tropomyosin receptor kinases (Trk), which are implicated in cancer. mdpi.comnih.gov Furthermore, the antitubercular activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones has been reported, although the mechanism of action can vary between closely related compounds. nih.gov The diverse biological profile of the pyrazolo[1,5-a]pyrimidine core underscores its importance in drug discovery and suggests that this compound could potentially exhibit a range of biological effects. researchgate.net
Proposed Mechanisms of Action for this compound
While specific mechanistic studies detailing the ligand-target interactions and binding modes of this compound are not extensively available in the reviewed literature, the mechanism of action can be inferred from studies on the broader class of pyrazolo[1,5-a]pyrimidine scaffolds and their derivatives.
Ligand-Target Interactions and Binding Modes
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is intrinsically linked to their ability to interact with specific biological targets, primarily enzymes like kinases. The proposed mechanisms often revolve around the scaffold acting as a competitive inhibitor in the ATP-binding pocket of these enzymes. nih.gov
Key interactions that are considered crucial for the binding affinity of the pyrazolo[1,5-a]pyrimidine core include:
Hinge Region Interaction: A common feature for kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase domain. For pyrazolo[1,5-a]pyrimidines, the N1 atom of the pyrazole ring is often implicated in forming a hydrogen bond with backbone atoms of the hinge region, such as the methionine residue (Met592) in Trk kinases.
Hydrophobic Interactions: Substituents at various positions on the pyrazolo[1,5-a]pyrimidine ring can engage in hydrophobic interactions and π-π stacking with non-polar residues in the binding pocket, which enhances binding affinity. nih.gov The phenethyl group at the C5 position of this compound is likely to engage in such hydrophobic interactions.
Solvent-Exposed Regions: Substitutions on the core scaffold that extend into solvent-accessible regions can improve solubility and other pharmacokinetic properties. nih.gov
Molecular modeling studies on related pyrazolo[1,5-a]pyrimidine derivatives have provided further insights. For instance, in the context of PI3Kδ inhibition, a hydrogen bond between a morpholine (B109124) substituent and the amino acid Val-828 in the hinge region was found to be critical. nih.gov In another study on estrogen receptor ligands, it was suggested that pyrazolo[1,5-a]pyrimidine derivatives can adopt different orientations within the ligand-binding pockets of ERα and ERβ, leading to receptor subtype selectivity. nih.gov
For the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, which is a tautomer of the -7-ol form, the mechanism of action in the context of antitubercular activity has been shown to be distinct from other chemically similar compounds. nih.gov Resistance to these compounds was linked to a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, suggesting a mode of action involving metabolic activation or deactivation by this enzyme, rather than direct inhibition of common targets like cell wall biosynthesis. nih.gov
It is important to note that these are proposed mechanisms based on the general pyrazolo[1,5-a]pyrimidine scaffold and closely related analogs. Specific and detailed binding studies for this compound would be required to definitively elucidate its precise mechanism of action.
Modulation of Cellular Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established modulator of various cellular signaling pathways, primarily through its function as a protein kinase inhibitor. mdpi.comnih.gov Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. mdpi.com Pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking the transfer of phosphate (B84403) to substrate proteins. nih.govresearchgate.net This inhibition can disrupt downstream signaling cascades that control cell proliferation, survival, differentiation, and apoptosis.
Prominent signaling pathways targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors include:
Tropomyosin receptor kinase (Trk) signaling: The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical for neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in constitutively active Trk fusion proteins that drive the growth of various solid tumors. mdpi.com Several pyrazolo[1,5-a]pyrimidine-based compounds, including the FDA-approved drugs larotrectinib (B560067) and entrectinib, are potent Trk inhibitors that have demonstrated significant clinical efficacy in patients with NTRK fusion-positive cancers. mdpi.commdpi.com These inhibitors effectively shut down the oncogenic signaling driven by the Trk fusion proteins.
Cyclin-dependent kinase (CDK) pathways: CDKs are key regulators of the cell cycle. The inhibition of specific CDKs, such as CDK2 and CDK9, by pyrazolo[1,5-a]pyrimidine derivatives can lead to cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.gov For instance, inhibition of CDK9 can reduce the levels of short-lived anti-apoptotic proteins like Mcl-1, thereby promoting programmed cell death. nih.gov
Other kinase-mediated pathways: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its adaptation to inhibit a wide array of other kinases, including EGFR, B-Raf, MEK, and Pim-1, all of which are important targets in cancer therapy. nih.govresearchgate.net
The specific cellular response to a pyrazolo[1,5-a]pyrimidine inhibitor is dictated by the kinase or kinases it targets, which in turn is determined by the substitution pattern on the heterocyclic core.
Specific Enzyme Inhibition Hypotheses based on Phenethyl Substitution
While no direct experimental data exists for this compound, we can formulate hypotheses regarding its potential for specific enzyme inhibition based on the extensive structure-activity relationship (SAR) studies of related pyrazolo[1,5-a]pyrimidine derivatives.
The substitution at the C5 position of the pyrazolo[1,5-a]pyrimidine ring is known to be critical for determining the potency and selectivity of kinase inhibition. The introduction of a phenethyl group at this position is hypothesized to have several key effects:
Hydrophobic Interactions: The phenethyl group, with its aromatic phenyl ring and flexible ethyl linker, can occupy and form strong hydrophobic interactions within the ATP-binding pocket of certain kinases. Many kinases possess a hydrophobic region adjacent to the adenine-binding site, and the phenethyl moiety would be well-suited to engage with this pocket, potentially increasing the compound's binding affinity and residence time.
Shape Complementarity: The size and conformation of the phenethyl group could provide a degree of selectivity for kinases with larger, more accommodating binding sites in this region. For instance, in the context of RET kinase inhibitors, modifications at the C5 position have been shown to enhance selectivity against other kinases like KDR by exploiting differences in the binding pocket residues. nih.gov It is plausible that the phenethyl group could confer selectivity for a specific subset of the kinome.
Potential for Pi-Stacking: The aromatic ring of the phenethyl group could engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) that may be present in the kinase active site, further anchoring the inhibitor.
The presence of a 7-hydroxyl group adds another layer of potential interaction. This group can exist in tautomeric equilibrium with the pyrazolo[1,5-a]pyrimidin-7(4H)-one form. nih.gov In either form, this moiety can act as a hydrogen bond donor or acceptor. This is significant because hydrogen bonding with the "hinge" region of the kinase active site is a hallmark of many ATP-competitive inhibitors. The 7-hydroxyl group could form crucial hydrogen bonds with the backbone amide or carbonyl groups of the hinge residues, a key interaction for orienting the inhibitor within the ATP-binding site.
Hypothetical Target Kinases:
Given these structural features, this compound could potentially inhibit kinases that are known to be sensitive to substitutions at the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine scaffold. These may include members of the tyrosine kinase family, such as Trk kinases, or serine/threonine kinases like CDKs or Pim kinases, where bulky hydrophobic groups and hydrogen bonding moieties are known to contribute to inhibitory activity.
The following data tables provide examples of the biological activity of various substituted pyrazolo[1,5-a]pyrimidines, illustrating the impact of substitutions on kinase inhibition.
Table 1: Inhibitory Activity of C5-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases
| Compound | C5-Substituent | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | Substituted Pyrrolidine | 1.2 | 2.1 | 2.1 | mdpi.com |
| Compound 32 | Substituted Pyrrolidine | 1.9 | 3.1 | 2.3 | mdpi.com |
| Compound 36 | Substituted Pyrrolidine | 1.4 | 2.4 | 1.9 | mdpi.com |
This table demonstrates the potency of pyrazolo[1,5-a]pyrimidines with complex substitutions at the C5 position against Trk kinases.
Table 2: Inhibitory Activity of C7-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives against Various Kinases
| Compound | C7-Substituent | Target Kinase | IC50 (nM) | Reference |
| Compound 42 | Aryl | TrkA | 87 | mdpi.com |
| Compound 42 | Aryl | ALK2 | 105 | mdpi.com |
| Compound 4k (BS-194) | Amino-Aryl | CDK2 | 3 | ox.ac.uk |
| Compound 4k (BS-194) | Amino-Aryl | CDK9 | 90 | ox.ac.uk |
This table highlights that aryl and amino-aryl substitutions at the C7 position can lead to potent inhibition of various kinases.
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives
Importance of Substituent Patterns on Pharmacological Properties
Structure-activity relationship studies have consistently highlighted that the fused ring system provides a rigid and planar framework amenable to chemical modifications. nih.gov These alterations can enhance binding to specific protein targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov Consequently, the strategic placement of substituents is a cornerstone in the rational design of potent and selective pyrazolo[1,5-a]pyrimidine-based therapeutic agents. rsc.org
Impact of Modifications at Pyrimidine (B1678525) Ring Positions (C5, C7)
The C5 and C7 positions of the pyrimidine ring are critical hotspots for structural modification, with substituents at these sites playing a pivotal role in determining the biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.
Research has shown that the introduction of various groups at the C5 position can significantly impact potency and selectivity. For instance, in a series of Pim-1 kinase inhibitors, the presence of a halogen leaving group at the C5 position was crucial for the synthesis of 5-amino-substituted analogues, which exhibited nanomolar inhibitory activity. nih.gov The selective amination at this position, without affecting other functional groups, underscores its accessibility and importance in generating chemical diversity. nih.gov
The C7 position is equally critical in defining the pharmacological properties of this class of compounds. The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, where the C7 position is occupied by a carbonyl group, has been a successful strategy in the development of antitubercular agents. nih.gov The tautomeric form of this hydroxyl/oxo group can influence its interaction with biological targets. nih.gov Furthermore, the introduction of amino and substituted amino groups at the C7 position has been explored in the development of antitumor agents, with some compounds showing high activity against human colon tumor cell lines. eurjchem.com The ability to selectively functionalize the C7 position highlights its significance in SAR studies. nih.gov
The following table summarizes the effect of various substituents at the C5 and C7 positions on the activity of pyrazolo[1,5-a]pyrimidine derivatives based on reported findings.
| Position | Substituent | Resulting Activity/Property | Reference Compound(s) |
| C5 | Halogen (e.g., Cl) | Serves as a key intermediate for introducing diverse amino groups, leading to potent Pim-1 inhibitors. | 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine |
| C5 | Amino (various) | Nanomolar inhibition of Pim-1 kinase. | 3-phenyl-N-(trans-4-hydroxycyclohexyl)pyrazolo[1,5-a]pyrimidin-5-amine |
| C7 | Oxo (=O) | Antitubercular activity. | Pyrazolo[1,5-a]pyrimidin-7(4H)-one |
| C7 | Amino (-NH2) | Antitumor activity against HCT116 cell line. | 7-amino-5-(substituted amino)pyrazolo[1,5-a]pyrimidine-3-carbonitriles |
| C7 | Substituted Amino | Varied antitumor activity depending on the substituent. | 7-(substituted amino)-5-(substituted amino)pyrazolo[1,5-a]pyrimidine-3-carbonitriles |
Influence of Substituents on the Pyrazole (B372694) Ring
For example, in the development of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, variations in the substituents on the pyrazole ring were explored to understand their contribution to the pharmacophore. nih.gov Although specific examples directly linking pyrazole substituents to activity are less detailed in the provided context, the general principles of SAR suggest that these modifications can affect properties like solubility and metabolic stability, which are crucial for drug efficacy. The ability to introduce substituents at positions C2 and C3 of the pyrazole ring allows for a comprehensive exploration of the chemical space around the scaffold.
SAR Hypotheses for the Phenethyl Moiety in 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol
While direct experimental data on the SAR of this compound is not extensively available, we can formulate hypotheses based on the established principles for this class of compounds.
Role of the Phenethyl Group at the C5 Position
The phenethyl group at the C5 position is a significant structural feature. This substituent, composed of a flexible ethyl linker and a rigid phenyl ring, can engage in multiple types of interactions with a biological target. The phenyl ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The flexibility of the ethyl linker allows the phenyl group to adopt an optimal orientation for these interactions.
The introduction of such a hydrophobic group at C5 is a common strategy in kinase inhibitor design to occupy hydrophobic pockets within the ATP-binding site. The size and conformation of this pocket would determine the optimal length and nature of the alkyl-aryl substituent.
Significance of the Hydroxyl Group at the C7 Position
The hydroxyl group at the C7 position is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions with polar residues in a binding site, such as serine, threonine, or the peptide backbone of the protein. The presence of this hydroxyl group suggests that the compound likely exists in its enol tautomeric form, pyrazolo[1,5-a]pyrimidin-7-ol. nih.gov
In many kinase inhibitors, hydrogen bonding interactions with the hinge region of the kinase domain are essential for potent inhibition. The C7-hydroxyl group of this compound is well-positioned to form such critical interactions.
Conformational Analysis and Bioactive Conformations
The rotation around the C-C bonds of the ethyl linker allows the phenyl ring to explore a range of spatial orientations relative to the heterocyclic core. The bioactive conformation, the specific three-dimensional arrangement adopted by the molecule when bound to its biological target, would be one that maximizes favorable interactions and minimizes steric clashes within the binding site. nih.gov Computational modeling and structural biology techniques, such as X-ray crystallography of the compound in complex with its target, would be necessary to definitively determine its bioactive conformation. Such studies on related pyrazolo[3,4-d]pyrimidines have revealed the existence of different conformational polymorphs, highlighting the importance of understanding the conformational landscape of these molecules. mdpi.com
Computational Chemistry and Molecular Modeling in Pyrazolo 1,5 a Pyrimidine Research
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of pyrazolo[1,5-a]pyrimidine (B1248293) research, docking studies are crucial for understanding how these ligands interact with their biological targets at a molecular level.
Docking simulations of pyrazolo[1,5-a]pyrimidine derivatives into the active sites of various enzymes have revealed key interactions that are essential for their biological activity. For instance, studies on pyrazolo[1,5-a]pyrimidine-based inhibitors of cyclin-dependent kinase 2 (CDK2) have shown that these compounds typically occupy the ATP-binding cleft. rsc.org The heterocyclic ring system often forms hydrogen bonds with backbone atoms of key residues in the hinge region of the kinase, mimicking the binding of the adenine (B156593) moiety of ATP. rsc.orgnih.gov
Furthermore, the substituents on the pyrazolo[1,5-a]pyrimidine core play a critical role in defining the binding affinity and selectivity. For example, in the case of CDK2 inhibitors, bulky and hydrophobic groups at certain positions can form favorable van der Waals interactions with non-polar residues in the binding pocket, thereby enhancing the inhibitory potency. rsc.org The electrostatic potential maps generated from these studies help in identifying regions that are favorable for hydrogen bond donors and acceptors, further confirming the binding modes observed in docking. johnshopkins.edu
A study on novel pyrazolo[1,5-a]pyrimidine derivatives as MurA inhibitors demonstrated that the most active compounds fit well within the enzyme's active site, forming crucial interactions with key amino acid residues. acs.org Similarly, docking studies of pyrazolo[1,5-a]pyrimidines as cyclooxygenase (COX) inhibitors have been used to predict their binding modes within the active sites of COX-1 and COX-2 enzymes. nih.gov
A common strategy in molecular docking is to compare the binding mode of novel pyrazolo[1,5-a]pyrimidine derivatives with that of known inhibitors or the natural ligand of the target protein. This comparison helps to validate the docking protocol and provides a benchmark for the potential efficacy of the new compounds. For instance, in the development of CDK2 inhibitors, the docking poses of pyrazolo[1,5-a]pyrimidines are often compared to those of well-characterized inhibitors like roscovitine (B1683857) or dinaciclib. nih.govekb.eg
Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can adopt binding modes similar to those of lead inhibitors, suggesting they can act through a similar mechanism of action. nih.gov For example, some derivatives have been shown to occupy the ATP-binding site of multiple CDKs by obstructing ATP, a mechanism shared by the known inhibitor dinaciclib, which also possesses a pyrazolo[1,5-a]pyrimidine core. nih.gov This comparative analysis is instrumental in the rational design of new inhibitors with improved properties.
| Target | Key Interacting Residues | Type of Interaction |
| CDK2 | Hinge region amino acids (e.g., Leu83) | Hydrogen bonds |
| CDK2 | Non-polar residues in the binding pocket | Hydrophobic interactions |
| MurA | Active site amino acids | Multiple interactions |
| COX-2 | Arg513, His90, Tyr385, Ser530, Arg120, Tyr355, Gln192 | Hydrogen bonds |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational stability of the complex and the dynamics of the interactions over time. MD simulations have been employed to investigate pyrazolo[1,5-a]pyrimidine derivatives, demonstrating that these compounds can form stable complexes with their target proteins. rsc.org
For example, MD simulations of pyrazolo[1,5-a]pyrimidine-CDK2 complexes have shown that the inhibitors remain stably bound within the ATP binding cleft, with the key hydrogen bonds and hydrophobic contacts being maintained throughout the simulation. rsc.org These simulations can also reveal the flexibility of certain regions of the protein upon ligand binding and can help to identify water molecules that may play a role in mediating ligand-protein interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrazolo[1,5-a]pyrimidine derivatives. rsc.org
In a study on 111 pyrazolo[1,5-a]pyrimidines as CDK2/cyclin A inhibitors, a CoMSIA model was developed that showed good predictive capacity. rsc.org The contour maps generated from this model provided valuable insights into the structural requirements for high inhibitory activity. For instance, the maps indicated that bulky and hydrophobic substituents at specific positions would be beneficial for activity, while hydrogen bond donor groups at other positions would be detrimental. rsc.org Such models are powerful tools for predicting the activity of newly designed compounds before their synthesis.
| QSAR Model | Statistical Parameter | Value |
| CoMSIA for CDK2 inhibitors | Q² | 0.516 |
| CoMSIA for CDK2 inhibitors | R²ncv | 0.912 |
| CoMSIA for CDK2 inhibitors | R²pre | 0.914 |
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with pharmacophore modeling and molecular docking, has been used to identify novel pyrazolo[1,5-a]pyrimidine derivatives with desired biological activities. nih.gov
A pharmacophore model can be generated based on the key structural features of known active compounds. This model is then used as a 3D query to screen virtual libraries for molecules that match the pharmacophore. The hits from this initial screening can then be subjected to molecular docking to refine the selection and prioritize compounds for synthesis and biological testing. This strategy has been effectively used to identify novel pyrazolo[1,5-a]pyrimidine analogues as potential inhibitors of various enzymes. nih.gov
Application to the 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol System
The computational techniques described above are directly applicable to the study of the specific compound This compound . While specific research on this particular derivative is not widely published, a hypothetical computational investigation would proceed as follows:
Molecular Docking: The 3D structure of This compound would be generated and docked into the active site of a relevant biological target. The phenethyl group at position 5 and the hydroxyl group at position 7 would be of particular interest. The phenethyl group, with its aromatic ring and flexible ethyl linker, could engage in hydrophobic and π-stacking interactions within the binding pocket. The hydroxyl group at the 7-position is a potential hydrogen bond donor and acceptor, which could form crucial interactions with the target protein.
Molecular Dynamics: Following docking, an MD simulation would be performed to assess the stability of the predicted binding pose. The simulation would reveal the dynamic behavior of the phenethyl group and the persistence of the hydrogen bonds formed by the 7-hydroxyl group.
QSAR: If a series of analogues of This compound with varying substituents were synthesized and their biological activities measured, a QSAR model could be developed. This would help to understand the influence of different chemical features on the activity and guide the design of more potent derivatives.
Virtual Screening: A pharmacophore model could be constructed based on the key interaction points of This compound identified through docking and MD simulations. This model could then be used to screen virtual libraries for novel compounds with a similar interaction profile but potentially different core structures.
In essence, the established computational methodologies for the broader pyrazolo[1,5-a]pyrimidine class provide a clear roadmap for the virtual assessment and rational design of derivatives based on the This compound scaffold.
Computational Studies on this compound Binding to Putative Target Enzymes
Molecular docking simulations are a cornerstone of computational drug design, enabling the prediction of binding conformations and affinities of small molecules within the active sites of biological targets. For the pyrazolo[1,5-a]pyrimidine class, these studies have been instrumental in elucidating key interactions that govern their inhibitory activity against a range of enzymes, particularly protein kinases. rsc.org
Although direct docking studies for this compound are not readily found, we can infer its potential binding modes by examining studies on structurally related pyrazolo[1,5-a]pyrimidine derivatives. A recurring theme in the molecular docking of these compounds is the role of the pyrazolo[1,5-a]pyrimidine core as a hinge-binder in the ATP-binding pocket of kinases. mdpi.com The nitrogen atoms within the fused ring system are often predicted to form crucial hydrogen bonds with backbone residues in the hinge region of the kinase. mdpi.com
For instance, in studies on pyrazolo[1,5-a]pyrimidine derivatives as Tropomyosin receptor kinase (Trk) inhibitors, the N1 atom of the pyrazole (B372694) ring is frequently observed forming a hydrogen bond with the backbone amide of a methionine residue (Met592) in the hinge region. mdpi.com Similarly, in the context of Cyclin-Dependent Kinase 2 (CDK2) inhibition, the pyrazolo[1,5-a]pyrimidine scaffold is expected to interact with key amino acids like Leu83. ekb.egekb.eg
The substituents at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine ring play a critical role in determining the potency and selectivity of the inhibitor. The phenethyl group at the 5-position of this compound, with its aromatic ring and flexible ethyl linker, could potentially engage in various non-covalent interactions within the active site. These may include:
Hydrophobic Interactions: The phenyl ring of the phenethyl moiety can occupy hydrophobic pockets within the enzyme's active site, contributing to binding affinity.
Pi-Stacking Interactions: The aromatic ring could participate in π-π stacking or T-shaped π-stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the active site.
The 7-hydroxyl group introduces a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This could enable interactions with polar residues or water molecules in the binding pocket, potentially enhancing binding affinity and influencing the orientation of the molecule. The tautomeric equilibrium between the 7-ol form and the pyrimidin-7(4H)-one form is also a critical consideration, as it can significantly affect the hydrogen bonding pattern. acs.orgacs.org
The following table summarizes representative findings from molecular docking studies on various pyrazolo[1,5-a]pyrimidine derivatives, which can serve as a basis for hypothesizing the binding of this compound to similar targets.
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
| Tropomyosin receptor kinase A (TrkA) | Met592 | Hydrogen Bond (Hinge Region) | mdpi.com |
| Cyclin-Dependent Kinase 2 (CDK2) | Leu83 | Hydrogen Bond (Hinge Region) | ekb.egekb.eg |
| MurA | - | Not Specified | acs.org |
| Escherichia coli DNA gyrase B | - | Not Specified | bohrium.com |
This table is illustrative and based on studies of various pyrazolo[1,5-a]pyrimidine derivatives, not specifically this compound.
In Silico Optimization of the Phenethyl Moiety and Core Structure
In silico optimization strategies, guided by computational tools, are pivotal for refining lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For this compound, these strategies would focus on modifications of both the phenethyl group and the core pyrazolo[1,5-a]pyrimidine scaffold.
Structure-activity relationship (SAR) studies on related compounds provide valuable insights for this process. For example, research on pyrazolo[1,5-a]pyrimidine derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors has demonstrated that substitutions on the core structure can significantly impact activity. nih.govbohrium.com
Optimization of the Phenethyl Moiety:
The phenethyl group at the C5 position presents several avenues for in silico optimization. Computational methods can be employed to explore the effects of:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) on the phenyl ring can modulate its electronic and steric properties. QSAR studies on analogous series could help in identifying which substitutions are likely to improve binding affinity. For example, electron-withdrawing or electron-donating groups could be systematically evaluated to enhance interactions with the target protein.
Modification of the Ethyl Linker: The length and flexibility of the linker could be altered. Shortening, lengthening, or introducing rigidity (e.g., by creating a cyclic structure) could be explored computationally to find the optimal conformation for binding.
Replacement of the Phenyl Ring: The phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different hydrophobic and electronic interactions.
Optimization of the Core Structure:
The pyrazolo[1,5-a]pyrimidine core itself can be a subject of optimization. While maintaining the core scaffold for its hinge-binding properties, modifications at other positions could be explored:
Modification of the 7-hydroxyl group: The hydroxyl group could be converted to other functionalities, such as an ether or an amine, to probe different hydrogen bonding and steric interactions. The impact of such changes on the tautomeric equilibrium would also be a critical factor to investigate computationally.
Substitution at Other Positions: The effect of introducing small substituents at other available positions on the pyrazolo[1,5-a]pyrimidine ring could be systematically evaluated to fine-tune the electronic properties and solubility of the compound.
The following table outlines potential in silico optimization strategies for this compound based on general principles of medicinal chemistry and findings from studies on related compounds.
| Molecular Moiety | Optimization Strategy | Rationale |
| Phenethyl Group | Substitution on the phenyl ring (e.g., with halogens, methoxy (B1213986) groups) | Modulate electronic and steric properties to enhance binding. |
| Altering the length and rigidity of the ethyl linker | Achieve optimal positioning and conformation within the binding pocket. | |
| Replacement of the phenyl ring with other heterocycles | Explore different hydrophobic and hydrogen bonding interactions. | |
| Pyrazolo[1,5-a]pyrimidine Core | Modification of the 7-hydroxyl group (e.g., to an ether or amine) | Probe different hydrogen bonding capabilities and steric effects. |
| Introduction of small substituents at other positions | Fine-tune physicochemical properties such as solubility and electronic distribution. |
This table presents theoretical optimization strategies and does not represent experimentally verified outcomes for this compound.
Advanced Research Methodologies and Future Perspectives for 5 Phenethylpyrazolo 1,5 a Pyrimidin 7 Ol
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of pyrazolo[1,5-a]pyrimidines has traditionally been achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govrsc.org In this established method, the 5-aminopyrazole functions as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is then followed by cyclization to form the pyrimidine (B1678525) ring. nih.gov These reactions are typically carried out under acidic or basic conditions and can be optimized through the use of catalysts like Lewis acids or bases. nih.gov
Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govbyu.edu For instance, a three-step synthesis of novel 3,6-disubstituted pyrazolo[1,5-a]pyrimidines was achieved in just one hour using a microwave reactor, with products obtained in good to excellent yields. byu.edu This method offers a greener alternative to conventional heating, often requiring less solvent and energy. rsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. A rhodium(III)-catalyzed three-component strategy has been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, involving 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating. nih.gov
Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki-Miyaura coupling have enabled the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyrimidine core. rsc.orgnih.gov This allows for the synthesis of a wide array of derivatives with varied biological activities. rsc.org
Green Chemistry Approaches: Beyond microwave synthesis, other green chemistry principles are being applied, such as the use of solvent-free reaction conditions and the development of one-pot cyclization methodologies. nih.govrsc.org
These advanced synthetic strategies are crucial for the efficient and environmentally friendly production of 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol and its analogs, facilitating further research and development.
Exploration of Polypharmacology and Multi-Target Inhibition Strategies
The concept of "one drug, one target" has been increasingly challenged by the complexity of diseases like cancer. Polypharmacology, where a single drug interacts with multiple targets, is now seen as a promising strategy for developing more effective therapies. Pyrazolo[1,5-a]pyrimidines are well-suited for this approach due to their ability to inhibit various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. nih.govrsc.org
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit a range of kinases, including:
CK2
EGFR
B-Raf
MEK
This multi-targeting capability suggests that this compound could be investigated as a multi-target inhibitor. For example, dual-targeting tubulin and Cell division cycle 5-like (CDC5L) protein inhibitors based on a similar pyrazolo[3,4-d]pyrimidine core have shown potent antitumor activity. acs.org This highlights the potential for designing pyrazolo[1,5-a]pyrimidine derivatives that can simultaneously modulate multiple pathways involved in tumorigenesis, potentially leading to synergistic therapeutic effects and overcoming drug resistance. acs.org
Investigation of Potential as a Lead Compound for Specific Therapeutic Areas
The pyrazolo[1,5-a]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for designing ligands for a variety of biological targets. acs.org Several drugs containing this core structure have already been commercialized, including the sedative Indiplon and the anticancer agent Dinaciclib. acs.org
Given the known activities of this class of compounds, this compound could be a promising lead compound for several therapeutic areas:
Oncology: As potent protein kinase inhibitors, pyrazolo[1,5-a]pyrimidines are particularly relevant in cancer therapy. rsc.org Derivatives have shown efficacy against non-small cell lung cancer (NSCLC) and melanoma by targeting kinases like EGFR and B-Raf. nih.gov Furthermore, some derivatives have demonstrated significant in vitro antitumor activity against colon (HCT-116) and breast (MCF-7) cancer cell lines. researchgate.net
Antiviral Applications: Certain pyrazolo[1,5-a]pyrimidine derivatives have exhibited promising activity against a range of viruses, including Hepatitis B Virus (HBV), MERS Coronavirus, Zika, and Ebola. byu.edu
Neurodegenerative Diseases: The role of kinase dysregulation in neurodegenerative diseases is an active area of research. Inhibitors of kinases targeted by pyrazolo[1,5-a]pyrimidines may hold therapeutic potential in this area.
Antibacterial Agents: Novel arylazopyrazolo[1,5-a]pyrimidines have been identified as promising inhibitors of the MurA enzyme, a key component in bacterial cell wall synthesis, suggesting a potential role as antibacterial agents. acs.org
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold, as demonstrated by the diverse biological activities of its derivatives, underscores the potential of this compound as a starting point for the development of new therapeutics.
Advanced Biological Evaluation Techniques for Specific Compound Analysis
To fully characterize the therapeutic potential of this compound, a suite of advanced biological evaluation techniques will be essential. These go beyond initial screening assays to provide a deeper understanding of the compound's mechanism of action, selectivity, and potential for in vivo efficacy.
| Evaluation Technique | Purpose | Example Application for Pyrazolo[1,5-a]pyrimidines |
| Kinase Profiling | To determine the inhibitory activity against a broad panel of kinases. | Assessing the selectivity of the compound and identifying potential off-target effects. nih.gov |
| Cell-Based Assays | To evaluate the antiproliferative and cytotoxic effects on cancer cell lines. | Determining the IC50 values against various cancer cell lines to gauge potency. byu.eduresearchgate.net |
| In Vivo Xenograft Models | To assess the antitumor efficacy in a living organism. | Evaluating the ability of the compound to suppress tumor growth in animal models. acs.org |
| Molecular Docking and Modeling | To predict and analyze the binding interactions with target proteins. | Understanding the structure-activity relationships (SAR) and guiding further optimization. acs.orgresearchgate.net |
| Metabolic Stability Assays | To evaluate the compound's susceptibility to metabolism by liver enzymes. | Assessing the pharmacokinetic properties and potential for drug-drug interactions. acs.org |
| High-Content Screening (HCS) | To analyze multiple cellular parameters simultaneously. | Gaining insights into the compound's effects on cell morphology, signaling pathways, and toxicity. |
These advanced techniques will be critical in building a comprehensive biological profile for this compound and guiding its development from a promising lead compound to a potential clinical candidate.
Addressing Challenges in Pyrazolo[1,5-a]pyrimidine Drug Development
Despite the significant promise of the pyrazolo[1,5-a]pyrimidine scaffold, several challenges must be addressed to successfully bring new drugs from this class to the market. nih.govrsc.org
Drug Resistance: As with many targeted therapies, the development of resistance is a major hurdle. rsc.org This can occur through mutations in the target protein or the activation of alternative signaling pathways. Strategies to overcome resistance include the development of next-generation inhibitors that are effective against mutated targets and the use of combination therapies.
Off-Target Effects and Toxicity: While many pyrazolo[1,5-a]pyrimidine derivatives exhibit high selectivity, off-target effects can still lead to toxicity. nih.govrsc.org Careful optimization of the chemical structure is required to maximize on-target activity while minimizing interactions with other proteins.
Bioavailability and Pharmacokinetics: Poor solubility and metabolic instability can limit the oral bioavailability of a drug, hindering its clinical utility. rsc.orgacs.org Formulation strategies and chemical modifications to improve physicochemical properties are often necessary.
Structural Isomers: The synthesis of pyrazolo[1,5-a]pyrimidines can sometimes lead to the formation of different structural isomers, such as pyrazolo[5,1-b]pyrimidine or pyrazolo[3,4-d]pyrimidine. nih.gov These isomers can have different biological activities and toxicities, making their separation and characterization crucial.
Future research will need to focus on optimizing synthetic routes to improve selectivity, enhancing drug-like properties to improve bioavailability, and employing rational design strategies to mitigate resistance and off-target effects. rsc.org
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